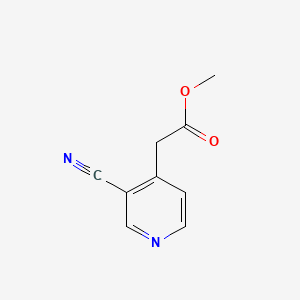
Methyl 2-(3-cyanopyridin-4-YL)acetate
概要
説明
“Methyl 2-(3-cyanopyridin-4-YL)acetate” is a synthetic compound with the molecular formula C9H8N2O2 . It is not naturally occurring and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-cyanopyridin-4-YL)acetate” is represented by the InChI code1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 . The compound has a molecular weight of 176.17 g/mol . Physical And Chemical Properties Analysis
“Methyl 2-(3-cyanopyridin-4-YL)acetate” is a yellow to brown solid or liquid . It has a molecular weight of 176.17 g/mol . The compound is stored in an inert atmosphere at room temperature .科学的研究の応用
Synthesis and Structural Assessment
Methyl 2-(3-cyanopyridin-4-yl)acetate has been used in the synthesis of complex molecular structures. For instance, it has been involved in the creation of compounds like Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrating its utility in developing new molecular configurations (Castiñeiras, García-Santos, & Saa, 2018).
Ultrasound-assisted Synthesis
This compound plays a role in environmentally conscious synthesis methods. It has been used in the ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives, showcasing its potential in creating complex molecules while being mindful of environmental impact (Kalaria, Satasia, Avalani, & Raval, 2014).
Microwave Irradiation Synthesis
Methyl 2-(3-cyanopyridin-4-yl)acetate is also used in microwave irradiation synthesis methods. This approach highlights its versatility in different synthesis techniques, contributing to efficient and environmentally friendly processes (Shi, Tu, Fang, & Li, 2005).
Catalysis and Mechanism Studies
The compound has been studied for its role in catalysis, particularly in the synthesis of 2-amino-3-cyanopyridine derivatives. This demonstrates its significance in understanding and improving catalytic processes (Tang, Wang, Yao, Zhang, & Wang, 2011).
Novel Heterocyclic System Development
Methyl 2-(3-cyanopyridin-4-yl)acetate is instrumental in creating new heterocyclic systems. Its involvement in the conversion of 2-methyl-3-cyanopyridines into novel structures highlights its utility in advancing the field of heterocyclic chemistry (Bliznets, Shorshnev, Aleksandrov, Stepanov, & Lukyanov, 2004).
Antimicrobial Activity Exploration
Its derivatives have been synthesized and evaluated for antimicrobial activities, indicating its potential in the development of new antimicrobial agents (Dobaria, Patel, & Parekh, 2003).
Safety And Hazards
“Methyl 2-(3-cyanopyridin-4-YL)acetate” is associated with several hazards. It is classified under the GHS07 hazard class. The compound may cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
methyl 2-(3-cyanopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUXXKOZANWHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697518 | |
| Record name | Methyl (3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-cyanopyridin-4-YL)acetate | |
CAS RN |
124870-33-3 | |
| Record name | Methyl (3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)
![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)
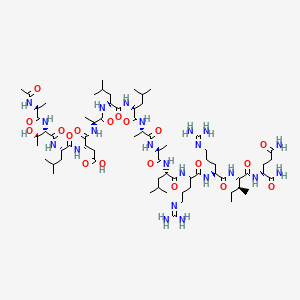
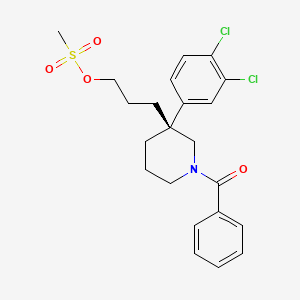
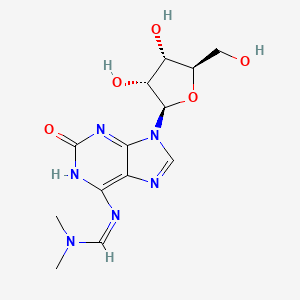
![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
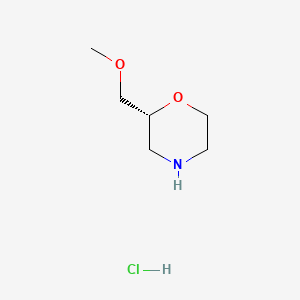
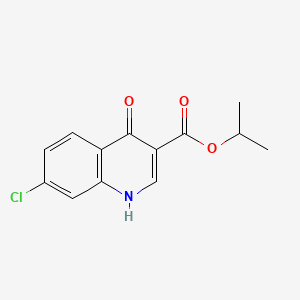
![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)
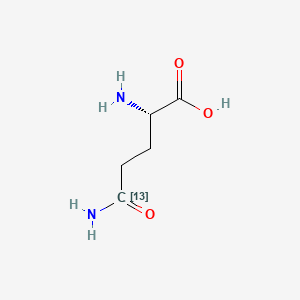
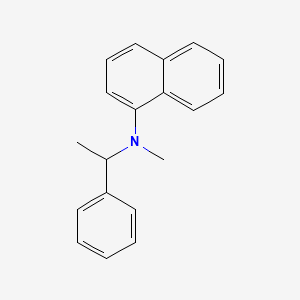
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)
